1-(2,5-ジクロロフェニル)ピペラジン

概要

説明

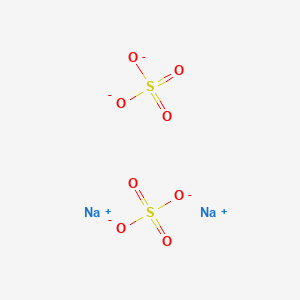

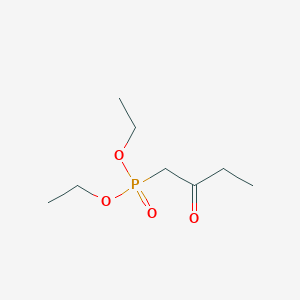

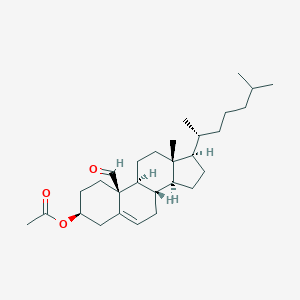

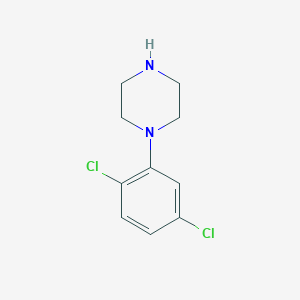

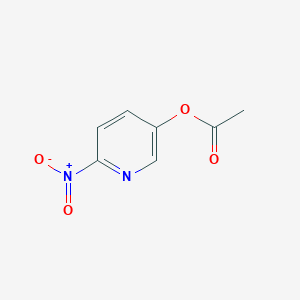

1-(2,5-Dichlorophenyl)piperazine is a chemical compound with the molecular formula C10H12Cl2N2 . It has an average mass of 231.122 Da and a monoisotopic mass of 230.037750 Da .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-(2,5-Dichlorophenyl)piperazine, has been a subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of 1-(2,5-Dichlorophenyl)piperazine consists of a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring, and a 2,5-dichlorophenyl group attached to one of the nitrogen atoms .科学的研究の応用

ピペラジン誘導体の合成

ピペラジンとその誘導体は、幅広い生物学的および薬理学的活性を示します . ピペラジン誘導体の合成には、1,2-ジアミン誘導体とスルホニウム塩の環化、Ugi反応、N-求核剤によるアジリジンの開環、アミノ基を有するアルキンの分子間環状付加、平行固相合成、光触媒合成など、さまざまな方法が用いられます .

医薬品としての用途

ピペラジン部分は、トリメタジジン、ラノラジン、ベフラリン、アリピプラゾール、クエチアピン、インジナビル、シタグリプチン、ベスティピタントなどの薬物によく使用されます . これは、薬物または生物活性分子によく見られます . この広く見られる存在は、分子内の位置と治療クラスに応じて、さまざまな役割を果たす可能性があるためです .

キナーゼ阻害剤における役割

ピペラジン含有薬は、多くの場合、キナーゼ阻害剤として使用されます . ピペラジン部分は、主に最終分子の薬物動態特性を最適化するための塩基性および親水性基として、または標的生体高分子との相互作用において薬理活性基を適切な位置に配置するための足場として使用されます .

受容体モジュレーターにおける役割

ピペラジン含有薬は、受容体モジュレーターとしても使用されます . ピペラジン環は、標的生体高分子との相互作用のために、薬理活性基を適切な位置に配置するために使用できます .

合成化学における使用

Safety and Hazards

将来の方向性

While specific future directions for 1-(2,5-Dichlorophenyl)piperazine are not mentioned in the search results, recent advances in the synthesis of piperazines suggest potential areas of future research . These include the development of new synthetic methods and the exploration of novel applications for piperazine derivatives .

作用機序

Target of Action

1-(2,5-Dichlorophenyl)piperazine is a chemical compound from the phenylpiperazine family It’s worth noting that similar compounds in the phenylpiperazine family have been found to interact with various receptors, including dopamine and serotonin receptors .

Mode of Action

Phenylpiperazines often act by binding to their target receptors, leading to a series of biochemical reactions . For instance, some phenylpiperazines are known to bind to the kinase-inactive conformation of their targets .

Biochemical Pathways

Phenylpiperazines are often involved in modulating neurotransmitter systems, particularly the serotonin and dopamine systems .

Pharmacokinetics

The piperazine moiety is often used in pharmaceutical compounds to optimize the pharmacokinetic properties of the final molecule .

Result of Action

Based on the actions of similar phenylpiperazines, it can be hypothesized that this compound may influence neurotransmitter systems, potentially leading to changes in mood, cognition, or other neurological functions .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action of pharmaceutical compounds .

生化学分析

Biochemical Properties

The exact biochemical properties of 1-(2,5-Dichlorophenyl)piperazine are not fully understood due to the limited availability of research data. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may vary depending on the specific conditions and biological context .

Cellular Effects

It is possible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Dosage Effects in Animal Models

The effects of different dosages of 1-(2,5-Dichlorophenyl)piperazine in animal models have not been extensively studied. Therefore, information about threshold effects, as well as any toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

It is possible that this compound could interact with various enzymes or cofactors, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

This compound could potentially interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

This compound could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

特性

IUPAC Name |

1-(2,5-dichlorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHICIIDUQBMMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374214 | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-27-0 | |

| Record name | 1-(2,5-Dichlorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-27-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,5-dichlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Indeno[1,7-ab]pyrene](/img/structure/B86592.png)